Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring fused with a pyrimidine ring, which is further substituted with a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed through condensation reactions involving urea or thiourea with appropriate diketones or ketoesters.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antiviral, and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: This compound shares a similar furan ring structure but differs in the substituent on the phenyl ring.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another similar compound with a different substitution pattern on the phenyl ring.
Uniqueness
Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of a chlorophenyl group, a furan ring, and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H17ClN2O4 |
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Molecular Weight |
360.8 g/mol |
IUPAC Name |
methyl 6-[5-(2-chlorophenyl)furan-2-yl]-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H17ClN2O4/c1-10-15(17(22)24-3)16(20-18(23)21(10)2)14-9-8-13(25-14)11-6-4-5-7-12(11)19/h4-9,16H,1-3H3,(H,20,23) |
InChI Key |
VXIUFDVLQALPRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=C(O2)C3=CC=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
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